molecular formula C15H16O4S2 B14284576 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane CAS No. 124737-97-9

1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane

Cat. No.: B14284576
CAS No.: 124737-97-9
M. Wt: 324.4 g/mol
InChI Key: SBLBXZBAXCXCEH-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two phenyl groups and a disulfane core, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of phenyl disulfide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the tetraoxo structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include higher oxidation state compounds, reduced disulfane derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets through its disulfane core. The compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane is unique due to its specific combination of phenyl and isopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

124737-97-9

Molecular Formula

C15H16O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(benzenesulfonylsulfonyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C15H16O4S2/c1-12(2)13-8-10-15(11-9-13)21(18,19)20(16,17)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

SBLBXZBAXCXCEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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